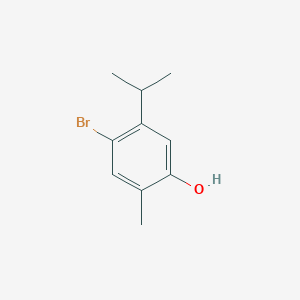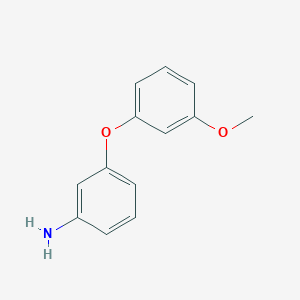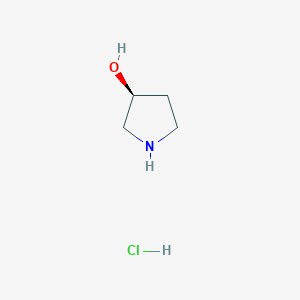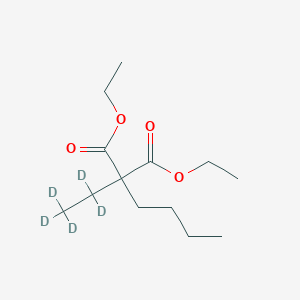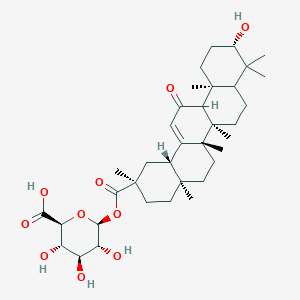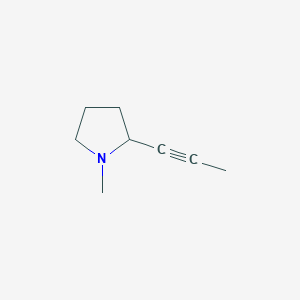
1-Methyl-2-prop-1-ynylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-prop-1-ynylpyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Also known as MPP, this compound is a pyrrolidine derivative that has been synthesized using various methods. In
Mechanism Of Action
MPP acts as a chiral auxiliary due to its ability to form stable complexes with metals. The pyrrolidine ring in MPP can coordinate with metals such as palladium, which can then catalyze various reactions. MPP can also be used as a ligand in metal-catalyzed reactions, where it can stabilize the intermediate species.
Biochemical And Physiological Effects
MPP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. MPP has also been used in the synthesis of compounds with potential biological activity, including anti-cancer agents.
Advantages And Limitations For Lab Experiments
MPP has several advantages in lab experiments, including its low toxicity, stability, and ability to form stable complexes with metals. However, its synthesis can be challenging, and it may not be suitable for certain reactions due to its chiral nature.
Future Directions
There are several future directions for research on MPP, including its use as a chiral auxiliary in asymmetric synthesis, its potential as a ligand in metal-catalyzed reactions, and its synthesis of compounds with biological activity. Additionally, further studies on the biochemical and physiological effects of MPP could provide valuable insights into its potential medical applications.
In conclusion, 1-Methyl-2-prop-1-ynylpyrrolidine is a unique compound with potential applications in various fields, including chemistry and medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on MPP could lead to the development of new compounds with potential therapeutic benefits.
Synthesis Methods
MPP can be synthesized using different methods, including the reaction of 1-methylpyrrolidine with propargyl bromide in the presence of a base such as potassium carbonate, or by using a Grignard reaction with propargyl bromide and 1-methylpyrrolidine. The yield of MPP can be improved by using a palladium catalyst or by optimizing reaction conditions.
Scientific Research Applications
MPP has been studied for its potential use as a ligand in metal-catalyzed reactions, as well as a chiral auxiliary in asymmetric synthesis. It has also been used as a building block for the synthesis of various compounds, including alkaloids and amino acids.
properties
CAS RN |
125038-97-3 |
|---|---|
Product Name |
1-Methyl-2-prop-1-ynylpyrrolidine |
Molecular Formula |
C8H13N |
Molecular Weight |
123.2 g/mol |
IUPAC Name |
1-methyl-2-prop-1-ynylpyrrolidine |
InChI |
InChI=1S/C8H13N/c1-3-5-8-6-4-7-9(8)2/h8H,4,6-7H2,1-2H3 |
InChI Key |
NVLTXGMDRSJCDA-UHFFFAOYSA-N |
SMILES |
CC#CC1CCCN1C |
Canonical SMILES |
CC#CC1CCCN1C |
synonyms |
Pyrrolidine, 1-methyl-2-(1-propynyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



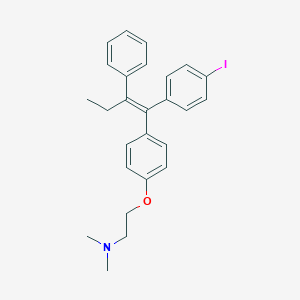
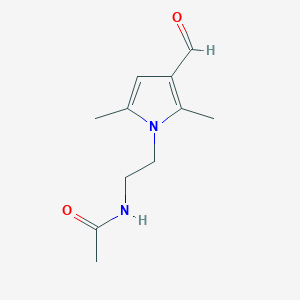

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)

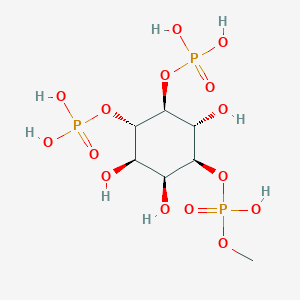

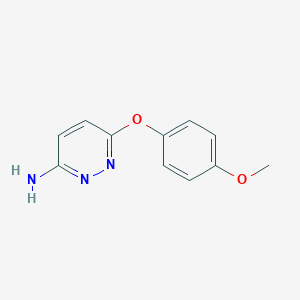
![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
